molecular formula C11H9Cl2N3O2 B14511229 Carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-4-ylmethyl ester CAS No. 62775-11-5

Carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-4-ylmethyl ester

Cat. No.: B14511229
CAS No.: 62775-11-5
M. Wt: 286.11 g/mol
InChI Key: SLZMFKBFJLCMOE-UHFFFAOYSA-N
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Description

Carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-4-ylmethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamic acid moiety attached to a 2,4-dichlorophenyl group and a 1H-pyrazol-4-ylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-4-ylmethyl ester typically involves the reaction of 2,4-dichlorophenyl isocyanate with 1H-pyrazol-4-ylmethanol. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the ester bond. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-4-ylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-4-ylmethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-4-ylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-3-ylmethyl ester
  • Carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-5-ylmethyl ester

Uniqueness

Carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-4-ylmethyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the ester group on the pyrazole ring can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

62775-11-5

Molecular Formula

C11H9Cl2N3O2

Molecular Weight

286.11 g/mol

IUPAC Name

1H-pyrazol-4-ylmethyl N-(2,4-dichlorophenyl)carbamate

InChI

InChI=1S/C11H9Cl2N3O2/c12-8-1-2-10(9(13)3-8)16-11(17)18-6-7-4-14-15-5-7/h1-5H,6H2,(H,14,15)(H,16,17)

InChI Key

SLZMFKBFJLCMOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)OCC2=CNN=C2

Origin of Product

United States

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